

A Comparative Analysis of Undecane Isomers' Boiling Points: A Guide for Researchers

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For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of organic compounds is paramount. Among these, the boiling point serves as a critical indicator of a molecule's volatility and the strength of its intermolecular forces. This guide provides a comprehensive comparative analysis of the boiling points of various **undecane** (C₁₁H₂₄) isomers, supported by experimental data and detailed methodologies.

Undecane, an alkane with eleven carbon atoms, exists as 159 structural isomers.[1][2][3][4] These isomers share the same molecular formula but differ in the arrangement of their carbon atoms, leading to variations in their physical properties. This analysis will focus on how the degree of branching in the carbon chain influences the boiling point.

The Influence of Molecular Structure on Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For nonpolar molecules like alkanes, the primary intermolecular forces are London dispersion forces, a type of van der Waals force. The strength of these forces is directly proportional to the surface area of the molecule.

A larger surface area allows for more points of contact between adjacent molecules, resulting in stronger intermolecular attractions that require more energy—and thus a higher temperature—to overcome.



Straight-chain alkanes, such as n-**undecane**, have the largest surface area among their isomers and can pack together efficiently. Consequently, they exhibit the strongest London dispersion forces and the highest boiling points in their isomeric group.

As the degree of branching increases, the molecule becomes more compact and spherical. This reduces the effective surface area available for intermolecular interactions. With fewer points of contact, the London dispersion forces are weaker, leading to a lower boiling point. Therefore, a general trend observed among alkane isomers is that the boiling point decreases as the degree of branching increases.

Comparative Data of Undecane Isomer Boiling Points

The following table summarizes the boiling points of n-**undecane** and a selection of its branched isomers, illustrating the principles discussed above.

Isomer Name	CAS Number	Boiling Point (°C)
n-Undecane	1120-21-4	196[1][2][3]
2-Methyldecane	6975-98-0	189.3[1]
3-Methyldecane	13151-34-3	188.1 - 189.1[1]
4-Methyldecane	2847-72-5	188.7[1]
5-Methyldecane	13151-35-4	186.1[1]
2,3-Dimethylnonane	2884-06-2	186[1]
4,4-Dimethylnonane	17302-18-0	Not Available
2,2-Dimethylnonane	Not Available	Not Available
3,3-Dimethylnonane	Not Available	Not Available

Note: The availability of experimental data for all 159 isomers of **undecane** is limited. Some data points may be estimated.[1]



Experimental Protocol: Determination of Boiling Point by the Capillary Method

The boiling point of a liquid organic compound can be accurately determined using the capillary method, which is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. In this method, this is observed as the point where the liquid is drawn into an inverted capillary tube upon cooling after being heated to a boil.

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)
- Small test tube (e.g., sodium fusion tube)
- Heating source (e.g., Bunsen burner or heating mantle)
- · Mineral oil or other suitable heating bath fluid
- Stand and clamps

Procedure:

- Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with the undecane isomer sample.
- Capillary Tube Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

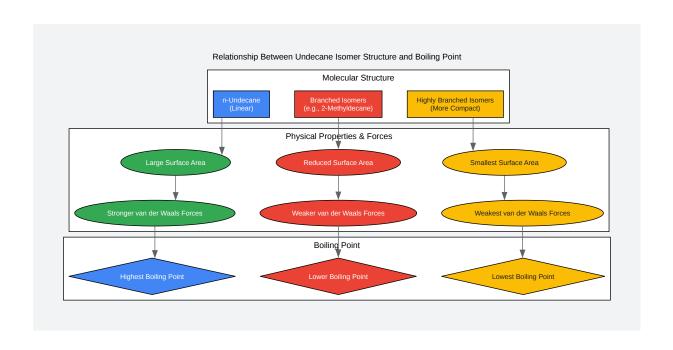


- Heating Bath: Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the level of the heating fluid. The rubber band should remain above the oil level to prevent it from dissolving in the hot oil.[5]
- Heating: Gently heat the side arm of the Thiele tube.[6][7] Convection currents in the oil will ensure uniform temperature distribution.[6]
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the tube being expelled. Continue heating until a rapid and continuous stream of bubbles is observed.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6] Record this temperature.
- Repeat: For accuracy, it is advisable to repeat the determination at least once.

Visualization of Structure-Property Relationship

The following diagram illustrates the relationship between the molecular structure of **undecane** isomers and their resulting boiling points.





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